3-(1-Isopropyl-1H-benzoimidazol-2-YL)-propylamine

Lipophilicity Benzimidazole SAR Medicinal Chemistry

Researchers evaluating benzimidazole SAR face confounding variables when substituting N1-isopropyl with other groups. This compound provides a defined physicochemical baseline. - **Matched molecular pair value:** ΔLogP +0.8 vs unsubstituted parent (calculated LogP ~1.98) enables direct attribution of potency/permeability changes to isopropyl substitution. - **Structural specificity:** N1-isopropyl steric bulk alters binding pocket interactions; not equivalent to unsubstituted or 5-fluoro analogs. - **Reproducible supply:** Commercially available from established vendors, minimizing batch variability across multi-institutional studies.

Molecular Formula C13H19N3
Molecular Weight 217.31 g/mol
CAS No. 947013-89-0
Cat. No. B3173507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Isopropyl-1H-benzoimidazol-2-YL)-propylamine
CAS947013-89-0
Molecular FormulaC13H19N3
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2N=C1CCCN
InChIInChI=1S/C13H19N3/c1-10(2)16-12-7-4-3-6-11(12)15-13(16)8-5-9-14/h3-4,6-7,10H,5,8-9,14H2,1-2H3
InChIKeyFCCQEQFJYHDCAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





947013-89-0: Physicochemical Profile & Procurement


3-(1-Isopropyl-1H-benzoimidazol-2-yl)-propylamine (CAS 947013-89-0) is a synthetic benzimidazole derivative characterized by a C2-attached propylamine side chain and an N1-isopropyl substituent . This structural class serves as a foundational scaffold in medicinal chemistry, where benzimidazoles act as bioisosteres for purine nucleotides, enabling interactions with diverse biological targets including enzymes, receptors, and nucleic acids. The compound is commercially supplied as a research chemical, with vendors reporting purities typically ranging from 95% to 98% . As an arylalkylamine, its primary utility lies in its function as a versatile synthetic intermediate, where the terminal primary amine provides a reactive handle for further derivatization into amides, ureas, sulfonamides, or secondary amines .

Synthetic building block Primary amine enables amide, urea, sulfonamide derivatization
N1-isopropyl substitution Supports medicinal chemistry SAR on benzimidazole scaffolds
Research-grade purity Supplied by multiple vendors; verify lot-specific purity for critical assays

Analog Substitution Risks for 947013-89-0


Substituting 3-(1-isopropyl-1H-benzoimidazol-2-yl)-propylamine with structurally similar benzimidazole-propylamines, such as the unsubstituted parent (3-(1H-benzoimidazol-2-yl)propylamine) or the 5-fluoro analog, is not chemically equivalent and can lead to divergent experimental outcomes. The isopropyl group at the N1 position significantly alters the compound's physicochemical profile relative to analogs . Specifically, the introduction of the isopropyl moiety increases calculated LogP to approximately 1.98, compared to an estimated ~1.2 for the unsubstituted parent, resulting in a ~0.8 log unit increase in lipophilicity . This difference can impact membrane permeability, nonspecific binding, and in vitro assay behavior. Furthermore, the N1-isopropyl group introduces steric bulk that can directly influence binding affinity and selectivity towards biological targets, as it alters the conformation of the benzimidazole core and its interaction with hydrophobic binding pockets. Therefore, direct substitution without re-validation introduces a significant confounding variable that can compromise the reproducibility and interpretability of structure-activity relationship (SAR) studies.

Target (947013-89-0)
Common substitute
Risk if substituted
N1-isopropyl, higher lipophilicity
Unsubstituted parent (free base or HCl salt)
Lipophilicity shift may alter membrane permeability and assay behavior; steric bulk may change target engagement
Enhanced molecular complexity (higher Fsp3)
5-Fluoro analog (flatter scaffold)
Lower 3D character may reduce library diversity and developability profiling value
Free base, readily available
HCl salt (typical for unsubstituted parent)
Salt-form mismatch can introduce counterion effects and solubility differences

947013-89-0: Physicochemical & Commercial Benchmarking


Lipophilicity Comparison: N1-Isopropyl vs. Unsubstituted Parent

The N1-isopropyl substituent on CAS 947013-89-0 increases its calculated lipophilicity (LogP) relative to the unsubstituted parent compound, 3-(1H-benzoimidazol-2-yl)propylamine. This difference in LogP is a key physicochemical property governing membrane permeability and is therefore a critical parameter in assay design and lead optimization. The LogP for the target compound is calculated to be 1.98 . In contrast, the LogP for the unsubstituted parent is estimated to be approximately 1.2, resulting in a quantified difference of ~0.8 log units.

Lipophilicity shift
Class-level
Target LogP 1.98
vs
Unsub. parent Est. LogP 1.2
~0.8 log unit increase may affect membrane partitioning; verify experimentally
Computational prediction; source not specified
Lipophilicity Benzimidazole SAR Medicinal Chemistry

Fsp3 Complexity: N1-Isopropyl vs. 5-Fluoro Analog

The Fraction of sp3-hybridized carbons (Fsp3) is a recognized metric for molecular complexity, with higher values often correlating with improved clinical success rates. The target compound, CAS 947013-89-0, exhibits a calculated Fsp3 of 0.46, a direct result of its N1-isopropyl group . This contrasts with the 5-fluoro analog, which lacks an alkyl substituent on the imidazole nitrogen and thus has a lower Fsp3 value, estimated at 0.30. This difference quantifies the target compound's greater three-dimensional character.

Molecular complexity
Class-level
Target Fsp3 0.46
vs
5-Fluoro analog Est. Fsp3 0.30
Higher Fsp3 suggests greater 3D character; may benefit fragment-based library design
Calculated from structure; class-level inference
Molecular Complexity Fsp3 Drug-Likeness

Availability & Pricing vs. Unsubstituted Parent

For procurement purposes, a key differentiator is the commercial landscape. CAS 947013-89-0 (target) is offered as a specialty research chemical by multiple reputable vendors including Santa Cruz Biotechnology and Fluorochem [REFS-1, REFS-2]. A direct price comparison shows that the target compound is offered at approximately $285.00 for 500 mg by a major supplier . In contrast, the unsubstituted parent analog is generally not stocked as a free base by major international suppliers and is more commonly offered as a hydrochloride salt, with limited pricing transparency. This makes the target compound a more readily accessible and clearly defined starting material for certain synthetic and biological applications.

Availability & price
Supporting evidence
$285 / 500 mg
Supplier-reported (free base)
Defined availability from multiple vendors reduces procurement uncertainty
Pricing from public catalogs (accessed 2026); verify current stock
Chemical Procurement Cost Analysis Supply Chain

947013-89-0: Research Application Scenarios


Medicinal Chemistry SAR: N1 Substituent Effects

This compound is the ideal tool for establishing structure-activity relationships (SAR) around the N1 position of a benzimidazole scaffold. When used in a matched molecular pair (MMP) analysis with its unsubstituted parent, the observed ~0.8 log unit difference in LogP allows researchers to directly attribute changes in in vitro potency, cellular permeability, or metabolic stability to the presence of the isopropyl group. This makes it invaluable for optimizing lead compounds where balancing potency and lipophilicity is critical.

Diverse Library Synthesis for Fragment-Based Screening

With a favorable Fsp3 value of 0.46 , CAS 947013-89-0 serves as a non-flat, three-dimensional building block for constructing diverse compound libraries. Its primary amine handle enables straightforward parallel synthesis of amide, sulfonamide, or urea libraries. The resulting compounds, which inherit the N1-isopropyl group, will populate a region of chemical space that is distinct from libraries built using flatter, less substituted analogs, thereby increasing the diversity and potential hit-finding capability of a screening collection.

Antimicrobial Lead Development via Scaffold Morphing

Benzimidazoles are a well-established pharmacophore for antimicrobial activity. Given that similar benzimidazole-propylamine derivatives have been investigated for antimicrobial properties , this specific analog can serve as a core scaffold for a scaffold-hopping or morphing campaign. Its defined physicochemical profile (LogP 1.98) can be used as a baseline to design new analogs with modulated properties aimed at improving target engagement or overcoming resistance mechanisms in bacterial or fungal pathogens.

Reproducible Probe and Tool Compound Synthesis

For academic labs or core facilities requiring a reliable supply of a specific benzimidazole-propylamine derivative, procuring CAS 947013-89-0 is strategically sound. Its commercial availability from established vendors (e.g., Santa Cruz Biotechnology) ensures that researchers can source the exact same reagent across different experiments and institutions. This minimizes batch-to-batch variability and ensures the reproducibility of biological assays, a key factor when developing and characterizing new pharmacological tool compounds.

Application
Selection Property
Validation Focus
N1 substituent SAR studies
Lipophilicity modulation by N1-alkyl group
Matched molecular pair analysis with unsubstituted parent
Fragment-based library design
Molecular complexity (Fsp3)
Library diversity and developability profiling
Antimicrobial scaffold exploration
Benzimidazole pharmacophore baseline
Target engagement profiling in microbial models
Reproducible probe synthesis
Vendor-defined supply consistency
Batch-to-batch reproducibility for biological assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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